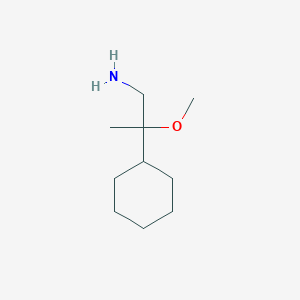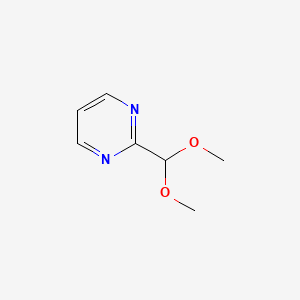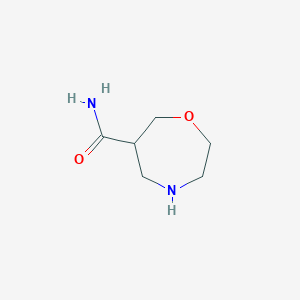
(3-吡啶-2-基-1,2,4-恶二唑-5-基)乙腈
描述
“(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” is a chemical compound that has been identified as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) that potentiates ACh-induced currents in HEK293 cells expressing human α4β2 subunit-containing nAChRs .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which include “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, has been achieved through various methods. One efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” has been studied using single crystal X-ray diffraction methods . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用
钌配合物的合成
钌(II)配合物是利用3-(吡啶-2-基)-1,2,4-三嗪的衍生物合成的,该衍生物在结构上与所述化合物类似。 这些配合物表现出独特的紫外/可见光性质,在医药领域,特别是在肿瘤疾病的诊断和治疗方面具有潜在的应用价值 .
农业生物活性
1,2,4-恶二唑衍生物已显示出与农业相关的广泛生物活性。它们已被合成并评估了其对植物病害的有效性,证明了其具有中等线虫杀灭活性和抗真菌活性。 值得注意的是,某些衍生物对影响水稻作物的病原体表现出强烈的抗菌作用 .
生物膜蛋白测量
吡啶-2-基化合物的衍生物已用于生物膜中微生物定植的间接测量。 这是通过提取和测量生物膜中微生物来源的总蛋白质含量来实现的 .
N-杂环的合成
所述化合物可用作合成各种N-杂环的前体。 这些杂环在药物领域有应用,可以通过与乙二胺和1,3-二氨基丙烷的反应合成 .
催化和磁化
基于吡啶-2-基衍生物的配合物已被研究其催化性质,特别是在碱性条件下的析氧反应(OER)中。 此外,一些这些配合物表现出缓慢的磁化弛豫行为,这在材料科学中可能具有重要意义 .
光动力学和光热疗法
该化合物的结构类似物已用于光动力学(PDT)和光热(PTT)疗法。 这些疗法作为治疗癌症的有效方法而出现,利用光来激活治疗剂 .
作用机制
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Action Environment
The compound is a solid at room temperature , suggesting it may be stable under standard storage conditions.
未来方向
The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
生化分析
Biochemical Properties
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is crucial in regulating pH and CO2 transport in tissues . The interaction with carbonic anhydrase involves binding to the active site, thereby inhibiting its activity. Additionally, this compound has shown potential as an inhibitor of other enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .
Cellular Effects
The effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been found to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its binding to carbonic anhydrase results in enzyme inhibition, while its interaction with certain kinases can lead to their activation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels . Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .
Transport and Distribution
Within cells and tissues, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .
属性
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBUCWFPVJOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)









![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)